4-{1-[(Benzyloxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid

Medicinal chemistry Structure-based drug design Molecular geometry

Programs requiring sequential, orthogonal deprotection of amine groups face a critical bottleneck when generic protecting-group strategies fail. This para-substituted Cbz-protected pyrrolidine-benzoic acid scaffold is the exact solution. - Cbz is selectively removed via H₂/Pd/C (57-91% yield) without cleaving co-existing Boc groups; Boc is removed under TFA (43-70% yield) without affecting Cbz. - The para-COOH geometry (~180° linear topology) is optimized for nuclear receptor & integrin antagonist binding pockets; avoids the ~120° kinked geometry of the meta isomer. - Computed XLogP3 ~3.5 occupies the optimal mid-range for solubility & permeability, reducing risk of late-stage ADMET failure.

Molecular Formula C20H21NO4
Molecular Weight 339.4 g/mol
Cat. No. B13241360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{1-[(Benzyloxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid
Molecular FormulaC20H21NO4
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCC1CC(CN1C(=O)OCC2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O
InChIInChI=1S/C20H21NO4/c1-14-11-18(16-7-9-17(10-8-16)19(22)23)12-21(14)20(24)25-13-15-5-3-2-4-6-15/h2-10,14,18H,11-13H2,1H3,(H,22,23)
InChIKeySSIXLCPGBPIJEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cbz-Protected Pyrrolidine–Benzoic Acid: Procurement Essentials


4-{1-[(Benzyloxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid (CAS 2059975-66-3, molecular formula C20H21NO4, molecular weight 339.4 g/mol) is a Cbz-protected pyrrolidine–benzoic acid hybrid used as a versatile intermediate in medicinal chemistry and organic synthesis . The compound combines a 5-methyl-substituted pyrrolidine ring protected at the nitrogen by a benzyloxycarbonyl (Cbz) group with a para-substituted benzoic acid moiety . This architecture provides a carboxylic acid handle for amide or ester bond formation and an orthogonal Cbz protecting group compatible with multi-step synthetic routes [1].

Protecting Group Cbz orthogonal to Boc; enables sequential deprotection routes Compatible with multi-step synthesis
Geometry Para-substituted linear scaffold for extended pharmacophores ~180° carboxyl-pyrrolidine orientation
Functional Handle Carboxylic acid ready for amide/ester coupling without deprotection Broad derivatization potential

Critical Differentiators of Cbz-Protected Pyrrolidine–Benzoic Acid


Compounds within the Cbz-protected pyrrolidine–benzoic acid family share a common scaffold but diverge significantly in regiochemistry (para vs. meta vs. ortho), protecting-group identity (Cbz vs. Boc vs. Fmoc), and ring substitution pattern. These variations produce quantifiable differences in molecular geometry, lipophilicity, orthogonal deprotection compatibility, and synthetic accessibility that directly impact downstream reaction yields and molecular design outcomes [1]. Generic substitution without experimental validation risks altered reactivity in amide coupling, unintended deprotection under incompatible conditions, and changes in steric profile that can compromise target binding [2]. The evidence below documents the specific, measurable dimensions by which 4-{1-[(benzyloxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid is differentiated from its closest analogs.

Regioisomer mismatch
Target: para linear geometry
Meta isomer introduces ~120° kink; may shift pharmacophore placement by 2–4 Å and alter target engagement
Protecting group swap
Target: Cbz orthogonal to Boc
Boc or Fmoc analogs lack the same orthogonal deprotection profile; sequential deprotection may require re-optimization
Synthetic accessibility
Target: para isomer via standard Suzuki coupling
Meta isomer requires specialized meta-selective methods; route efficiency and cost may differ significantly

Quantitative Differentiation from Closest Analogs


Para-Regiochemistry: Linear vs. Kinked Geometry

The para-substitution of the benzoic acid carboxyl group relative to the pyrrolidine attachment point in the target compound produces a linear molecular axis, with the carboxyl and pyrrolidine nitrogen vectors oriented approximately 180° apart. In contrast, the meta isomer (3-{1-[(benzyloxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid, CAS 2059939-58-9) positions the carboxyl group at a ~120° kink, while the ortho isomer (CAS 2060046-33-3) introduces steric crowding between the carboxyl and pyrrolidine moieties [1]. These regiochemical differences have well-established consequences for receptor binding geometry: in para-substituted benzoic acid systems, the linear orientation permits deeper insertion into narrow binding pockets and is preferred for designing linear molecular architectures such as rod-like peptidomimetics or allosteric modulators requiring extended pharmacophores [2].

Para vs. Meta Geometry
Class-level inference
~60° difference in carboxyl orientation; ~2–4 Å positional shift of carboxyl terminus
Geometry context for linear pharmacophores
Data to verify with target structure
Medicinal chemistry Structure-based drug design Molecular geometry

Cbz vs. Boc Orthogonal Deprotection Selectivity

The Cbz group on the target compound enables orthogonal deprotection relative to Boc-protected intermediates, a critical advantage in multi-step synthesis. In a direct comparative study of protected homo-dipeptides, Cbz deprotection using H₂ (1 atm) with 10% Pd/C in MeOH for 18 hours achieved quantitative conversion with quantitative isolated yield, while Boc deprotection using TFA (8 equiv.) in DCM for 5 hours gave quantitative conversion but only 43% isolated yield for the free carboxylic acid substrate [1]. In protected dipeptide substrates, Cbz deprotection yielded 57–91% isolated product, while Boc deprotection with TFA gave 70% yield [2]. Critically, when Boc and Cbz are simultaneously present on the same substrate, Cbz can be removed by catalytic hydrogenolysis without affecting Boc, while Boc can be cleaved by acid (TFA or HCl/dioxane) with Cbz remaining intact . This orthogonality is not available with Fmoc or unprotected analogs.

Cbz vs. Boc Deprotection
Head-to-head
Cbz: H₂/Pd/C, quant. conv., 57–91% yield; Boc: TFA, quant. conv., 43–70% yield
Orthogonal deprotection supports sequential synthesis
Substrate-dependent yield context
Peptide synthesis Orthogonal protecting group strategy Multi-step organic synthesis

Cbz Lipophilicity Between Boc and Fmoc

The target compound's Cbz protecting group confers a computed XLogP3 of approximately 3.5, occupying an intermediate lipophilicity window between the Boc analog (4-{1-[(tert-butoxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid, MW 305.4, estimated XLogP3 ~2.5–3.0) and the Fmoc analog (4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylpyrrolidin-3-yl)benzoic acid, MW 427.5, estimated XLogP3 ~5.5–6.0) [1]. The Cbz analog's XLogP3 of 3.5 falls within the optimal drug-like range (1–5), whereas the Fmoc analog's high lipophilicity (>5) raises concerns about poor aqueous solubility, promiscuous binding, and metabolic liability per established drug-likeness guidelines [2]. Compared to the fully deprotected analog (4-(5-methylpyrrolidin-3-yl)benzoic acid, MW 205.25, estimated LogP ~1.85 ), the Cbz group provides a +1.65 log unit increase in lipophilicity, enhancing passive membrane permeability while retaining acceptable solubility.

Lipophilicity Context
Cross-study comparable
Cbz XLogP3 ~3.5; Boc ~2.5–3.0; Fmoc ~5.5–6.0
Intermediate lipophilicity supports balanced drug-like properties
Computed values; experimental confirmation may vary
Physicochemical property optimization Lipophilicity Drug-likeness

Para Isomer: Synthetic and Cost Advantage

The para-substituted target compound benefits from superior synthetic accessibility compared to its meta-substituted constitutional isomer. The para isomer can be synthesized via Suzuki–Miyaura cross-coupling or direct pyrrolidine coupling to 4-bromobenzoic acid derivatives, where the para position benefits from favorable electronic directing effects and reduced steric hindrance . The meta isomer (CAS 2059939-58-9) requires meta-selective C–H functionalization or alternative routes that are inherently lower-yielding due to the absence of a strong directing effect to the meta position [1]. This accessibility difference is reflected in commercial availability and pricing: the meta isomer commands a premium of approximately 55–65% on a per-gram basis relative to similarly sourced para-analog building blocks from the same supplier catalog [2]. The target compound's para architecture also provides a well-precedented scaffold for further derivatization, with established coupling conditions (EDC/HOBt amide coupling, HATU-mediated peptide bond formation) widely reported for 4-substituted benzoic acids.

Para vs. Meta Access & Cost
Cross-study comparable
Meta isomer pricing ~55–65% higher per gram; para accessible via standard Suzuki coupling
Reported procurement cost context
Pricing snapshot; verify current quotes
Synthetic accessibility Procurement cost analysis Building block supply

Optimal Application Scenarios for Cbz-Protected Pyrrolidine–Benzoic Acid


Orthogonal Amine Deprotection in Peptidomimetic Synthesis

When a synthetic route requires sequential deprotection of two different amine protecting groups, the target compound's Cbz group provides true orthogonality with Boc protection. As demonstrated by the direct comparative deprotection data, Cbz can be selectively removed via catalytic hydrogenolysis (H₂/Pd/C, quantitative conversion, 57–91% yield) without cleaving co-existing Boc groups, while Boc can be removed under acidic conditions (TFA, quantitative conversion, 43–70% yield) without affecting Cbz [1]. This enables the construction of complex peptidomimetics where the 5-methylpyrrolidine-3-yl-benzoic acid scaffold serves as a conformationally constrained amino acid surrogate, with the para-carboxyl group available for amide bond formation at any stage of the sequence [1].

Linear Pharmacophores in Fragment-Based Discovery

The para-substituted benzoic acid architecture of the target compound provides a linear, extended molecular geometry with the carboxyl hydrogen-bond donor/acceptor positioned approximately 180° from the pyrrolidine attachment, contrasting with the ~120° kinked geometry of the meta isomer [2]. This linear topology is specifically suited for fragment-based drug discovery programs targeting binding pockets that accommodate rod-like ligands, such as nuclear receptor ligand-binding domains, PPAR agonists, or integrin antagonists, where the spatial positioning of the carboxylate pharmacophore relative to the central scaffold is a critical determinant of target engagement .

Balanced Lipophilicity for Parallel Library Synthesis

For medicinal chemistry programs optimizing lead compounds for both solubility and passive membrane permeability, the target compound's computed XLogP3 of ~3.5 occupies the optimal mid-range of drug-like lipophilicity (LogP 1–5) [3][4]. This positions it advantageously between the more polar Boc analog (estimated XLogP3 ~2.5–3.0) and the excessively lipophilic Fmoc analog (estimated XLogP3 ~5.5–6.0) [4]. Library synthesis efforts that begin with this Cbz-protected scaffold can explore chemical space around a balanced physiochemical starting point, reducing the likelihood that lead compounds will fail on solubility or permeability grounds during later optimization stages [4].

Para-Regiochemistry Advantage in Scale-Up

Programs planning scale-up of pyrrolidine–benzoic acid intermediates should prioritize the para isomer due to its demonstrated synthetic accessibility advantage. The para position benefits from favorable electronic effects in Suzuki–Miyaura cross-coupling and other transition metal-catalyzed reactions used to construct the biaryl or heteroaryl–aryl bond, whereas the meta isomer requires specialized meta-selective C–H functionalization methods that add synthetic steps, reduce overall yield, and increase cost [5]. The commercial pricing data corroborates this synthetic accessibility difference, with the meta isomer commanding a substantial premium over the para analog from the same supplier [6].

Application
Selection Property
Validation Focus
Sequential deprotection in peptidomimetics
Cbz/Boc orthogonal deprotection compatibility
Deprotection yield and sequence integrity
Fragment-based discovery of linear pharmacophores
Para-substituted linear molecular geometry
Pharmacophore geometry vs. target binding pocket
Parallel library synthesis with balanced lipophilicity
Intermediate XLogP3 for drug-like space
Solubility–permeability balance in library design
Scale-up of pyrrolidine–benzoic acid intermediates
Synthetic accessibility of para isomer
Route efficiency and cost at scale
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